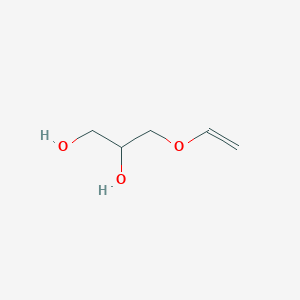
3-(Ethenyloxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethenyloxy)propane-1,2-diol is an organic compound with the molecular formula C5H10O3 It is a diol, meaning it contains two hydroxyl groups (-OH), and an ether group (-O-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Ethenyloxy)propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of glycidol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Glycidol and Ethylene Oxide Reaction: Glycidol reacts with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under pressure to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethenyloxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
3-(Ethenyloxy)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of resins, adhesives, and coatings due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 3-(Ethenyloxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures such as polymers. Additionally, the ether group provides flexibility and stability to the compound, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diol:
Propane-1,3-diol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups, used widely in pharmaceuticals and cosmetics.
Uniqueness
3-(Ethenyloxy)propane-1,2-diol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of more complex structures, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
136917-94-7 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
3-ethenoxypropane-1,2-diol |
InChI |
InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h2,5-7H,1,3-4H2 |
InChI-Schlüssel |
LANDRZNMJOEVQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


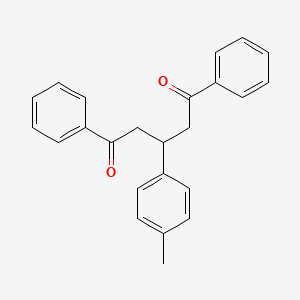
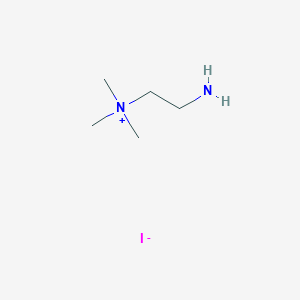
![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




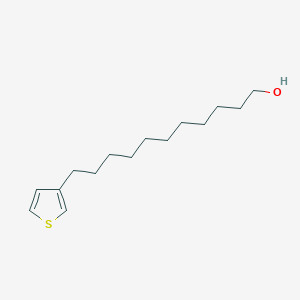
![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
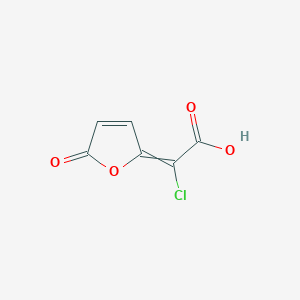
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)

